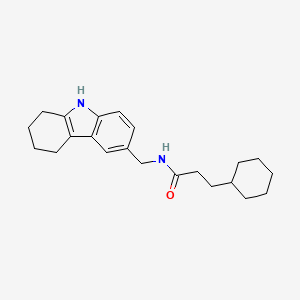

3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide

Description

Propriétés

IUPAC Name |

3-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O/c25-22(13-11-16-6-2-1-3-7-16)23-15-17-10-12-21-19(14-17)18-8-4-5-9-20(18)24-21/h10,12,14,16,24H,1-9,11,13,15H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQVYQYKVYRAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide typically involves the reaction of cyclohexylamine with a suitable carbazole derivative under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting intermediate is then further reacted with propanoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as catalysts, can also be employed to enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, selenium dioxide, and organic hydroperoxides are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.

Major Products

Oxidation: Formation of carbazolones or benzazonine-diones depending on the oxidant used.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted carbazole derivatives.

Applications De Recherche Scientifique

3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anticancer and hypoglycemic activities.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mécanisme D'action

The mechanism of action of 3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparaison Avec Des Composés Similaires

Research Findings and Functional Insights

- Hydrogen-Bonding Patterns : The propanamide NH and carbonyl groups in the target compound likely participate in hydrogen-bond networks, akin to patterns observed in supramolecular assemblies of similar amides .

- Synthetic Challenges : Unlike benzamide analogs (e.g., N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide ), the propanamide linker requires precise coupling strategies to avoid racemization, as seen in the synthesis of stereochemically complex derivatives .

- Biological Potential: While fentanyl analogs target opioid receptors, the tetrahydrocarbazole scaffold in the target compound may interact with serotonin or dopamine receptors, common for carbazole derivatives .

Activité Biologique

3-Cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide is a compound derived from the carbazole scaffold, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₈H₂₃N

- Molecular Weight : 271.39 g/mol

- IUPAC Name : 3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide

Research indicates that compounds based on the tetrahydrocarbazole structure exhibit significant interaction with the CRTH2 receptor , which is a chemoattractant receptor homologous molecule expressed on Th2 cells. This receptor plays a crucial role in mediating inflammatory responses and allergic reactions. The antagonism of CRTH2 can lead to therapeutic benefits in conditions such as asthma and other allergic diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydrocarbazole derivatives. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HTC116 | 15.0 | Cell cycle arrest |

| A596 | 10.0 | DNA damage induction |

In vitro assays demonstrated that these compounds disrupt mitochondrial function and induce DNA damage, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as IL-4 and IL-5 .

Case Studies

-

Study on Anticancer Activity :

A study investigated the effects of a related tetrahydrocarbazole compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The compound was administered at varying concentrations, with an IC50 value established at 12.5 µM. -

Anti-inflammatory Effects :

In a murine model of asthma, administration of the compound resulted in decreased airway hyperresponsiveness and reduced eosinophilic infiltration in lung tissues. This suggests its potential as a therapeutic agent in allergic inflammatory conditions.

Q & A

Q. What are the key synthetic challenges in preparing 3-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including carbazole core functionalization and propanamide coupling. Challenges include regioselectivity in carbazole substitution and steric hindrance during cyclohexyl group introduction. Methodological solutions:

- Use Schiff base intermediates to direct substitution on the carbazole moiety .

- Optimize coupling reactions (e.g., HATU/DMAP-mediated amidation) to improve yields .

- Monitor purity via HPLC and TLC with UV-active visualization agents .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Structural confirmation requires:

- NMR spectroscopy (1H/13C) to verify cyclohexyl protons (δ 1.2–2.1 ppm) and carbazole aromaticity (δ 6.8–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ at m/z 395.23) .

- X-ray crystallography (if crystalline) to resolve stereochemistry and hydrogen-bonding patterns .

Q. What preliminary biological screening methods are recommended for assessing its pharmacological potential?

- In vitro binding assays (e.g., fluorescence polarization for BRD4 bromodomain interaction studies) .

- Cell viability assays (MTT or ATP-luminescence) to evaluate cytotoxicity in cancer cell lines .

- Enzyme inhibition assays (e.g., kinase profiling) to identify off-target effects .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed binding modes of this compound with BRD4 bromodomains?

Structural contradictions (e.g., competing hydrogen-bond networks) are addressed via:

- SHELXL refinement of X-ray data (1.5–2.0 Å resolution) to model electron density maps accurately .

- Graph set analysis of hydrogen bonds (e.g., R²₂(8) motifs) to validate interactions with Asn140 and Tyr97 in BRD4 .

- Molecular dynamics simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .

Q. What strategies optimize the compound’s selectivity for 5-HT1F receptors over other serotonin subtypes?

- Comparative molecular field analysis (CoMFA) to map steric/electrostatic differences between receptor subtypes .

- Site-directed mutagenesis of 5-HT1F (e.g., D112A mutation) to test critical binding residues .

- Free-energy perturbation (FEP) calculations to predict ΔΔG values for substituent modifications .

Q. How do ring puckering dynamics in the tetrahydrocarbazole moiety influence bioactivity?

- Cremer-Pople parameters quantify puckering amplitude (θ) and phase angle (φ) via crystallographic coordinates .

- Conformational clustering (e.g., using Principal Component Analysis on MD trajectories) links puckering states to binding affinity .

- Synthetic analogs with locked ring conformations (e.g., bridged carbazoles) can isolate puckering effects .

Q. What experimental and computational methods reconcile discrepancies in SAR studies for carbazole-propanamide derivatives?

Discrepancies arise from solvation effects or assay variability. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.